

Molecular formula and weight of Dimethoxy di-p-cresol.

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In-Depth Technical Guide to Dimethoxy di-pcresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethoxy di-p-cresol**, a molecule of interest for its antioxidant and anti-inflammatory properties. This document details its chemical properties, synthesis, and biological activities, supported by experimental data and protocols.

Core Chemical Identity

Dimethoxy di-p-cresol, a biphenolic compound, possesses the following key identifiers:



Property	Value	Source
Molecular Formula	C16H18O4	[1][2][3]
Molecular Weight	274.31 g/mol	[1][2][3]
IUPAC Name	2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol	[1]
CAS Number	13990-86-8	[1][2]
Synonyms	3,3'-diMethoxy-5,5'- diMethylbiphenyl-2,2'-diol, p- cresol dimer	[1][2][4]

Biological Activity and Applications

Dimethoxy di-p-cresol has demonstrated significant potential in several biological applications, primarily owing to its antioxidant and anti-inflammatory effects. It is also utilized in the cosmetics industry as an antioxidant and skin-conditioning agent[5].

Antioxidant Activity

The antioxidant properties of **Dimethoxy di-p-cresol** have been quantified in studies measuring its ability to scavenge free radicals. The stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant, is a key parameter in assessing this activity.

Compound	Stoichiometric Factor (n)
Dimethoxy di-p-cresol (p-cresol dimer)	3.0
p-cresol (monomer)	Not specified
2,2'-dihydroxy-5,5'-dimethoxybiphenol	2.8

Data sourced from studies on radical-scavenging activity[6][7][8].



Anti-inflammatory Activity

Dimethoxy di-p-cresol has been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key signaling pathway involved in inflammation[9][10][11]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators like cyclooxygenase-2 (Cox2)[4][9][10].

Cytotoxicity

The cytotoxic potential of **Dimethoxy di-p-cresol** has been evaluated in various cell lines. The 50% inhibitory concentration (IC_{50}) or lethal concentration (LC_{50}) provides a measure of its potency in inhibiting cell growth.

Cell Line	Compound	IC50 / LC50 (μM)
RAW 264.7	Dimethoxy di-p-cresol (p-cresol dimer)	400
RAW 264.7	p-cresol (monomer)	850
RAW 264.7	2,2'-dihydroxy-5,5'- dimethoxybiphenol (pHA dimer)	310
RAW 264.7	p-hydroxyanisole (pHA)	1100
RAW 264.7	Butylated hydroxyanisole (BHA)	420

Data from cytotoxicity assays on murine macrophage-like cells[9].

Experimental Protocols Synthesis of Dimethoxy di-p-cresol

A common method for the synthesis of **Dimethoxy di-p-cresol** (referred to as 2,2'-dihydroxy-5,5'-dimethylbiphenol or p-cresol dimer in the literature) involves the oxidative coupling of p-cresol[6].

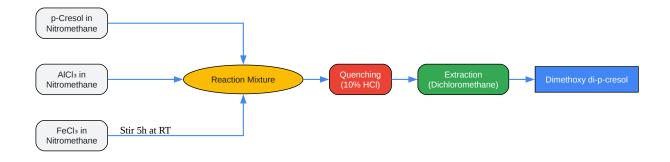
Materials:



- 4-methylphenol (p-cresol)
- Aluminum chloride (AlCl₃)
- Anhydrous ferric chloride (FeCl₃)
- Nitromethane
- 10% Hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂)

Procedure:

- Under a nitrogen atmosphere, a solution of 4-methylphenol (0.01 mol) in nitromethane (20 mL) is added to a solution of AlCl₃ (0.01 mol) in nitromethane (20 mL)[6].
- After 30 minutes, a solution of anhydrous FeCl₃ (0.01 mol) in nitromethane (20 mL) is added, and the mixture is stirred for 5 hours at room temperature[6].
- The reaction is quenched with 10% HCl[6].
- The reaction mixture is then extracted with dichloromethane[6].
- The organic layer is collected, dried, and the solvent is evaporated to yield the product.





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Caption: Synthesis workflow for Dimethoxy di-p-cresol.

Cytotoxicity Assay

The cytotoxicity of **Dimethoxy di-p-cresol** can be determined using a cell counting kit (e.g., CCK-8) on a suitable cell line, such as RAW 264.7 murine macrophage-like cells[9][10].

Materials:

- RAW 264.7 cells
- RPMI-1640 medium supplemented with 10% FBS
- Serum-free RPMI-1640
- Dimethoxy di-p-cresol
- Cell Counting Kit-8 (CCK-8)

Procedure:

- Culture RAW 264.7 cells to a subconfluent state in supplemented RPMI-1640 medium at 37°C and 5% CO₂[6].
- Wash the cells and incubate them overnight in serum-free RPMI-1640[6].
- Wash the cells again and treat them with various concentrations of **Dimethoxy di-p-cresol**.
- Determine the relative number of viable cells using the Cell Counting Kit-8 according to the manufacturer's instructions[6][9][10].

NF-kB Activation Assay

The inhibitory effect on NF-kB activation can be evaluated using an enzyme-linked immunosorbent assay (ELISA)-based method that measures the nuclear translocation of NF-kB subunits[9][10].



Materials:

- RAW 264.7 cells
- Lipopolysaccharide (LPS)
- Dimethoxy di-p-cresol
- NF-kB activation assay kit

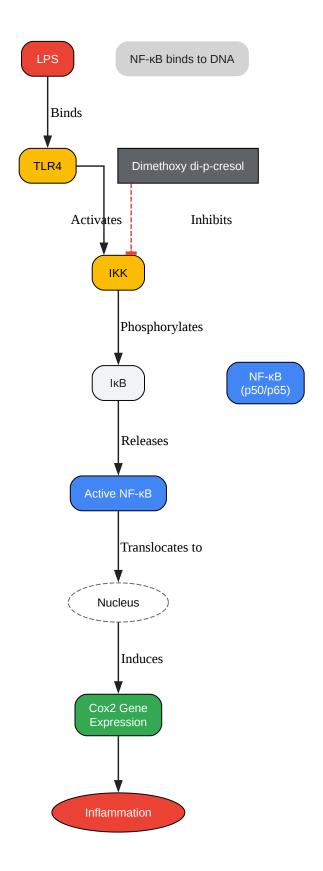
Procedure:

- Pretreat RAW 264.7 cells with or without **Dimethoxy di-p-cresol** for 30 minutes[9].
- Stimulate the cells with LPS (100 ng/ml) for 1 hour to induce NF-kB activation[9].
- Measure the nuclear translocation of NF-κB subunits (e.g., p50, p52, p65, RelB) using a specific transcription factor activity assay kit according to the manufacturer's protocol[9].

Signaling Pathway

The anti-inflammatory action of **Dimethoxy di-p-cresol** involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes such as Cox2. **Dimethoxy di-p-cresol** interferes with this process, leading to a reduction in inflammation.





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Caption: Inhibition of the NF-kB signaling pathway by Dimethoxy di-p-cresol.



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